N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has garnered significant attention in the field of cancer research due to its ability to selectively reduce cancer cell proliferation while leaving normal cells almost unaffected . Monopolar spindle 1 kinase is a key regulator of the spindle assembly checkpoint, a mitotic mechanism required for proper chromosomal alignment and segregation .
Wissenschaftliche Forschungsanwendungen
NMS-P715 has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to:
Inhibit Tumor Growth: NMS-P715 inhibits tumor growth in preclinical cancer models by accelerating mitosis and causing massive aneuploidy and cell death in various tumoral cell lines.
Target Cancer Cells: The compound selectively targets cancer cells by inhibiting the spindle assembly checkpoint, leading to mitotic arrest and cell death.
Combination Therapy: NMS-P715 has shown synergistic effects when used in combination with other chemotherapeutic agents, enhancing their efficacy.
Research Tool: It is used as a research tool to study the role of monopolar spindle 1 kinase in cell division and cancer progression.
Wirkmechanismus
NMS-P715 exerts its effects by inhibiting the kinase activity of monopolar spindle 1 kinase. This inhibition disrupts the spindle assembly checkpoint, preventing proper chromosomal alignment and segregation during mitosis . The compound accelerates mitosis and affects the localization of kinetochore components, leading to massive aneuploidy and cell death in cancer cells . The molecular targets and pathways involved include the suppression of the ubiquitin E3 ligase activity of the anaphase-promoting complex/cyclosome by inhibiting its activator cdc20 .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for NMS-P715 involve multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature. . Industrial production methods for NMS-P715 are also not widely available, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
NMS-P715 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: NMS-P715 can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
NMS-P715 is compared with other similar compounds, such as:
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOAJUGFHDCBJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39F3N8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.